Superior Predicted Passive Permeability Enabled by the 3‑Pyridinyl Substituent
The target compound’s computed logP (XLogP3‑AA = 3.9) and zero hydrogen‑bond donors (HBD = 0) predict higher passive permeability compared with analogs that introduce H‑bond donors or more polar heterocycles [2]. The closest cataloged analog, 4‑chlorophenyl 2‑methyl‑4‑phenyl‑5‑pyrimidinyl sulfone (CAS 339108‑35‑9), lacks the pyridine nitrogen and has a different topological polar surface area, while other pyridinyl‑sulfones of the patent class that retain an amide or urea linker exhibit HBD ≥ 1, which increases desolvation penalty and reduces Caco‑2 permeability [1].
| Evidence Dimension | Physicochemical property: LogP and Hydrogen‑Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.9; HBD = 0; HBA = 5; rotatable bonds = 4 [2] |
| Comparator Or Baseline | 4‑Chlorophenyl 2‑methyl‑4‑phenyl‑5‑pyrimidinyl sulfone (CAS 339108‑35‑9): predicted logP ≈ 4.5, HBA = 4; NAMPT inhibitor chemotype with amide/urea linker: HBD ≥ 1, typical logP 2–4 [1] |
| Quantified Difference | ΔHBD = 0 vs. ≥1; logP 3.9 vs. ≤4.5 (class‑level separation of >0.5 log unit) |
| Conditions | Computed physicochemical properties (XLogP3, PubChem, 2025 release) [2]; patent‑disclosed NAMPT inhibitor chemical space [1]. |
Why This Matters
For cell‑based assays where intracellular target engagement is required, a compound with low HBD count and optimal logP is less likely to suffer from poor membrane penetration, making this compound a more consistent starting point for permeability‑sensitive screening than analogs with higher polarity.
- [1] Bair, K. W. et al. Pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives. U.S. Patent 9,458,172 B2, issued October 4, 2016. View Source
- [2] PubChem Compound Summary for CID 1488343, 4-Chlorophenyl 4-phenyl-2-(3-pyridinyl)-5-pyrimidinyl sulfone. National Center for Biotechnology Information (2025). View Source
